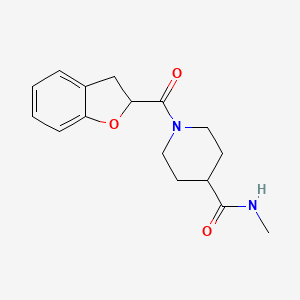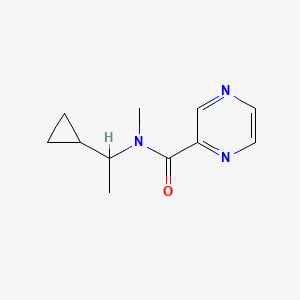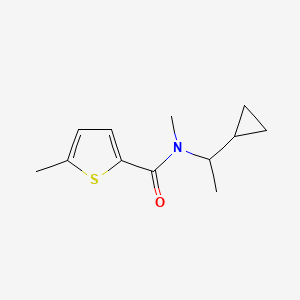
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential treatment for cancer, particularly in hematological malignancies.
Mécanisme D'action
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide targets RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). By inhibiting this process, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective killing of cancer cells, which are highly dependent on ribosome biogenesis.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also affects the DNA damage response pathway, leading to the accumulation of DNA damage and cell death. In addition, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been shown to modulate the immune response, potentially enhancing the anti-tumor activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has several advantages as a research tool. It is a highly selective inhibitor of RNA polymerase I transcription, making it a valuable tool for studying ribosome biogenesis and its role in cancer. Additionally, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has shown efficacy in preclinical models, making it a promising candidate for further development as a cancer therapy.
However, there are also limitations to its use in lab experiments. N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has poor solubility, which can affect its bioavailability and efficacy. Additionally, its mechanism of action may not be applicable to all types of cancer, and further research is needed to determine its potential in other cancer types.
Orientations Futures
There are several potential future directions for research on N-(1-cyclopropylethyl)-N,4-dimethylbenzamide. One area of interest is the development of combination therapies that incorporate N-(1-cyclopropylethyl)-N,4-dimethylbenzamide with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(1-cyclopropylethyl)-N,4-dimethylbenzamide in clinical settings. Finally, research is needed to determine the potential for N-(1-cyclopropylethyl)-N,4-dimethylbenzamide in other types of cancer beyond hematological malignancies.
Méthodes De Synthèse
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves several steps, including the formation of a key intermediate and subsequent coupling reactions. The final product is obtained through purification and isolation procedures.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been extensively studied in preclinical models for its potential as an anti-cancer agent. It has shown efficacy in various types of cancer, including hematological malignancies such as multiple myeloma and acute myeloid leukemia. Additionally, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been shown to sensitize cancer cells to other therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-4-6-13(7-5-10)14(16)15(3)11(2)12-8-9-12/h4-7,11-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDRSDILWGRCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


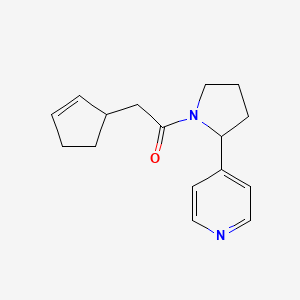
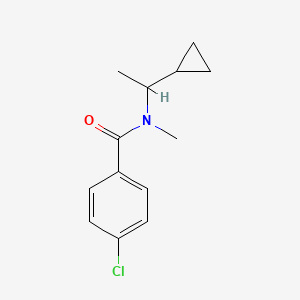
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylpropan-1-one](/img/structure/B7493601.png)
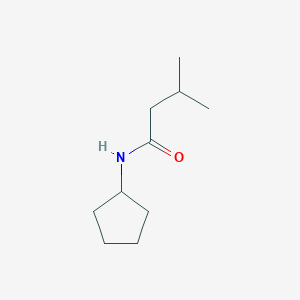
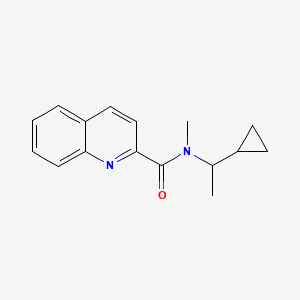
![2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7493627.png)
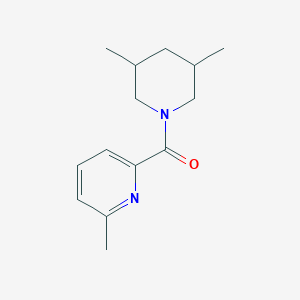
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)
![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
